4-Allyl-2-chloro-1-propoxybenzene

Antimicrobial SAR Chlorophenol derivatives Alkyl substitution effects

4-Allyl-2-chloro-1-propoxybenzene (CAS 1379311-87-1) is a substituted aromatic ether with the molecular formula C12H15ClO. The compound features three distinct functional domains on a single benzene ring: an allyl (-CH2-CH=CH2) group at the para (4-) position, a chloro substituent at the ortho (2-) position, and a propoxy (-O-CH2-CH2-CH3) group at the 1-position.

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
Cat. No. B7996602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-2-chloro-1-propoxybenzene
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)CC=C)Cl
InChIInChI=1S/C12H15ClO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3
InChIKeyONDRNVGOMQLYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyl-2-chloro-1-propoxybenzene (CAS 1379311-87-1): Chemical Identity and Core Structural Features


4-Allyl-2-chloro-1-propoxybenzene (CAS 1379311-87-1) is a substituted aromatic ether with the molecular formula C12H15ClO . The compound features three distinct functional domains on a single benzene ring: an allyl (-CH2-CH=CH2) group at the para (4-) position, a chloro substituent at the ortho (2-) position, and a propoxy (-O-CH2-CH2-CH3) group at the 1-position . This specific 1,2,4-trisubstitution pattern confers unique electronic and steric properties that distinguish it from simpler allyl phenyl ethers or mono-substituted chlorobenzenes. The compound is commercially available as a versatile small molecule scaffold for organic synthesis and medicinal chemistry applications, typically supplied as a light yellow oil with purity specifications of 98% . Its molecular weight is 214.71 g/mol, and it exhibits solubility in organic solvents such as ethanol and dichloromethane while remaining insoluble in water .

Why 4-Allyl-2-chloro-1-propoxybenzene Cannot Be Interchanged with Simpler Allyl Phenyl Ethers or Chlorophenols


Generic substitution of 4-Allyl-2-chloro-1-propoxybenzene with simpler analogs such as allyl phenyl ether (C9H10O) or 2-allyl-4-chlorophenol is scientifically unsound due to fundamental differences in substitution pattern, electronic effects, and physicochemical properties. The target compound possesses three distinct substituents (allyl, chloro, and propoxy) arranged in a specific 1,2,4-trisubstitution pattern on the benzene ring, whereas allyl phenyl ether lacks both the chloro and propoxy groups [1]. Studies on chlorine-substituted 4-alkyl- and arylphenols demonstrate that the introduction of an alkyl substituent to position 4 of ortho-chlorophenol significantly increases antimicrobial activity, with the magnitude of this effect dependent on both the length and structure of the alkyl radical [2]. Furthermore, the presence of the propoxy group introduces a distinct ether linkage that alters the compound's lipophilicity and metabolic stability compared to phenolic analogs. These structural differences translate into measurable differences in biological activity and chemical reactivity that cannot be approximated by using readily available but structurally dissimilar alternatives. The evidence presented in Section 3 quantifies these differential effects across key performance dimensions.

Quantitative Differentiation Evidence for 4-Allyl-2-chloro-1-propoxybenzene vs. Structural Analogs


Enhanced Antimicrobial Potency Conferred by Ortho-Chloro and Para-Alkyl Substitution: Class-Level SAR Inference from 4-Alkyl-2-chlorophenols

In a systematic study of 12 chlorine-substituted 4-alkyl- and arylphenols, the introduction of an alkyl substituent to position 4 of ortho-chlorophenol significantly increased antimicrobial activity against the majority of test microbes, including Staphylococcus, Streptococcus, E. coli, Salmonella typhosa, Salmonella typhimurium, Shigella dysenteriae, Proteus, Klebsiella rhinoscleromatis, Candida, Trichophyton gypseum, and Microsporum lanosum [1]. The antimicrobial effect of these substances was found to depend on both the length and structure of the alkyl radical, with an increase in the number of carbon atoms in the alkyl radical from 3 to 7, and in the presence of the cyclic radical C5-C6, leading to increased antimicrobial activity [1]. While 4-Allyl-2-chloro-1-propoxybenzene was not directly tested in this study, it shares the core structural motif of a 4-alkyl-2-chlorophenol, with an additional propoxy ether group. By class-level inference, the presence of the ortho-chloro substituent and the para-allyl group (a C3 alkyl chain with unsaturation) is predicted to confer enhanced antimicrobial potency relative to unsubstituted or mono-substituted analogs such as allyl phenyl ether (lacking chlorine) or 4-chlorophenol (lacking the para-alkyl group).

Antimicrobial SAR Chlorophenol derivatives Alkyl substitution effects

Documented Antibacterial Activity Against Klebsiella pneumoniae: Direct Evidence for Target Compound Efficacy

4-Allyl-2-chloro-1-propoxybenzene has been directly evaluated for in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, a clinically relevant Gram-negative pathogen . The compound demonstrated measurable antibacterial activity in this assay, as documented in the Aladdin Scientific bioactivity database (Assay ID ALA703161) and the ChEMBL database (CHEMBL3089757) [1]. The assay utilized a broth microdilution technique with a 48-hour incubation period, a standard methodology for determining antibacterial susceptibility [1]. While specific MIC (Minimum Inhibitory Concentration) values are not publicly available for this compound, the positive activity against K. pneumoniae distinguishes it from allyl phenyl ether, which primarily demonstrates activity against Gram-positive strains and shows limited Gram-negative coverage [2]. This Gram-negative activity profile may be attributed to the enhanced lipophilicity conferred by the combined chloro and propoxy substituents, which could facilitate penetration through the Gram-negative outer membrane—a known barrier for many antibacterial agents.

Antibacterial activity Klebsiella pneumoniae Broth microdilution

Three-Fold Functional Group Differentiation Enables Selective Chemical Derivatization

4-Allyl-2-chloro-1-propoxybenzene possesses three chemically distinct reactive handles on a single aromatic scaffold, enabling orthogonal derivatization strategies that are not possible with simpler analogs such as allyl phenyl ether (single reactive allyl group) or 4-chlorophenyl allyl ether (allyl and chloro only) . The allyl group participates in electrophilic addition reactions and can undergo Claisen rearrangement under acidic conditions [1]; the chloro substituent undergoes nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups; and the propoxy group can be cleaved to reveal a phenolic hydroxyl for further functionalization [2]. This combination of functional groups in a single molecule allows for sequential, chemoselective transformations without the need for protecting group strategies. In contrast, allyl phenyl ether lacks the chloro handle for SNAr chemistry, while 2-allyl-4-chlorophenol lacks the protected phenol functionality. The specific 1,2,4-substitution pattern further directs regioselectivity in electrophilic aromatic substitution reactions, with the propoxy group (strongly activating, ortho/para-directing) and the chloro group (deactivating, ortho/para-directing) creating a predictable electronic landscape for further derivatization.

Organic synthesis Building block Orthogonal reactivity

Optimal Use Cases for 4-Allyl-2-chloro-1-propoxybenzene Based on Evidence Profile


Antimicrobial Lead Discovery Targeting Gram-Negative Pathogens

Screening programs focused on identifying novel antibacterial agents with activity against Gram-negative bacteria such as Klebsiella pneumoniae should prioritize 4-Allyl-2-chloro-1-propoxybenzene. The compound has documented antibacterial activity against K. pneumoniae ATCC 10031 , a clinically significant pathogen associated with hospital-acquired infections and multidrug resistance. This activity profile, combined with the class-level SAR evidence indicating enhanced antimicrobial potency for 4-alkyl-2-chlorophenol scaffolds [1], positions this compound as a structurally differentiated starting point for hit-to-lead optimization campaigns targeting Gram-negative infections. The presence of three distinct functional groups enables rapid analog synthesis to explore structure-activity relationships around this scaffold, potentially yielding derivatives with improved potency, reduced cytotoxicity, and favorable pharmacokinetic properties.

Diversity-Oriented Synthesis and Chemical Biology Probe Development

4-Allyl-2-chloro-1-propoxybenzene is ideally suited as a central scaffold for diversity-oriented synthesis (DOS) and chemical biology probe generation due to its three orthogonal reactive handles . The allyl group can be functionalized via electrophilic addition, metathesis, or Claisen rearrangement; the chloro substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) following appropriate activation; and the propoxy group can be cleaved to reveal a phenolic handle for O-alkylation or acylation [1][2]. This orthogonal reactivity profile allows for the systematic construction of structurally diverse compound libraries from a single starting material, maximizing chemical space exploration while minimizing synthetic effort. Such libraries are valuable for phenotypic screening, target identification studies, and the development of chemical probes for biological pathway interrogation.

Agrochemical Intermediate for Fungicidal and Antibacterial Formulations

Patents disclosing substituted allyl benzene compounds with antimicrobial properties identify this structural class as useful for controlling bacteria, fungi, and algae in agricultural and industrial settings . The documented class-level SAR demonstrating that 4-alkyl-2-chlorophenols exhibit broad-spectrum antimicrobial activity against both bacterial and fungal species [1] supports the potential utility of 4-Allyl-2-chloro-1-propoxybenzene as an intermediate for synthesizing novel agrochemical active ingredients. The compound's lipophilic character (conferred by the allyl, chloro, and propoxy substituents) may enhance its ability to penetrate microbial cell membranes and plant cuticles, properties that are desirable in crop protection applications. Industrial users developing next-generation fungicides or bactericides for agricultural use may find this scaffold a valuable starting point for lead optimization, particularly given the ongoing need for new modes of action to combat fungicide resistance.

Synthesis of Functionalized OLED and Electronic Materials Intermediates

Allyl phenyl ethers are established intermediates for the synthesis of OLED (organic light-emitting diode) materials and other organic electronic components . The enhanced functionality of 4-Allyl-2-chloro-1-propoxybenzene—specifically the chloro substituent and the propoxy-protected phenol—provides additional handles for incorporating this scaffold into conjugated polymer systems or small-molecule emitters. The chloro group can serve as a site for cross-coupling reactions to extend conjugation, while the protected phenol can be deprotected and subsequently functionalized to tune electronic properties, solubility, and film-forming characteristics. For materials scientists and industrial chemists developing organic electronic materials, this compound offers greater synthetic flexibility than simpler allyl phenyl ether building blocks, enabling more precise control over the optoelectronic properties of the final materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Allyl-2-chloro-1-propoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.